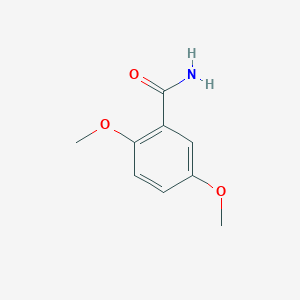

2,5-Dimethoxybenzamide

Description

Properties

IUPAC Name |

2,5-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLYZILOJVQMYSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70313391 | |

| Record name | 2,5-DIMETHOXYBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70313391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42020-21-3 | |

| Record name | 42020-21-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-DIMETHOXYBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70313391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-Dimethoxybenzamide from 2,5-Dimethoxybenzoic Acid

Introduction: The Significance of 2,5-Dimethoxybenzamide and Synthetic Strategy

2,5-Dimethoxybenzamide is a valuable chemical intermediate in the development of pharmaceuticals and other bioactive molecules. Its structure, featuring a benzamide core with two methoxy substituents, provides a scaffold for the synthesis of a variety of compounds with potential therapeutic applications. The synthesis of this and other benzamides, however, presents a common challenge in organic chemistry: the direct reaction of a carboxylic acid with an amine to form an amide bond is generally inefficient. This is due to the acidic nature of the carboxylic acid and the basicity of the amine, which leads to a rapid acid-base reaction, forming a highly unreactive carboxylate salt.

To overcome this kinetic barrier, the carboxylic acid must be "activated." This guide will provide a comprehensive overview of the reliable and commonly employed methods for the synthesis of 2,5-dimethoxybenzamide from 2,5-dimethoxybenzoic acid, with a focus on the underlying chemical principles and practical experimental considerations for researchers, scientists, and drug development professionals. We will explore two primary, field-proven strategies: the formation of a highly reactive acyl chloride intermediate and the in-situ activation of the carboxylic acid using modern coupling reagents.

Pillar 1: Mechanistic Insights and Rationale for Synthetic Routes

A thorough understanding of the reaction mechanisms is paramount for successful and reproducible synthesis. The conversion of a carboxylic acid to an amide is fundamentally a nucleophilic acyl substitution reaction. The key is to transform the hydroxyl group of the carboxylic acid into a better leaving group, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by ammonia.

Route A: The Acyl Chloride Method

This classic and robust two-step method involves the initial conversion of 2,5-dimethoxybenzoic acid to the more reactive 2,5-dimethoxybenzoyl chloride.

Step 1: Activation via Acyl Chloride Formation

Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds through a concerted mechanism where the carboxylic acid attacks the sulfur of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate then collapses, releasing sulfur dioxide (SO₂) and a chloride ion, which subsequently attacks the carbonyl carbon to form the acyl chloride and hydrochloric acid (HCl) as byproducts. The evolution of gaseous SO₂ and HCl drives the reaction to completion.

Step 2: Amination of the Acyl Chloride

The resulting 2,5-dimethoxybenzoyl chloride is highly electrophilic and readily reacts with a nucleophile, in this case, ammonia. The lone pair of electrons on the nitrogen atom of ammonia attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as the leaving group and yielding the desired 2,5-dimethoxybenzamide. An excess of ammonia or the addition of a non-nucleophilic base is typically required to neutralize the HCl generated in this step, which would otherwise protonate the ammonia, rendering it non-nucleophilic.

Route B: Direct Amidation via Coupling Agents (EDC/HOBt)

Modern synthetic chemistry often favors one-pot procedures that avoid the isolation of reactive intermediates. Coupling agents facilitate the direct conversion of carboxylic acids to amides under milder conditions. A widely used and effective combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).

The mechanism of this coupling reaction is a well-established, multi-step process:

-

Activation of the Carboxylic Acid: The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack but can also rearrange to a stable N-acylurea byproduct, which would halt the desired reaction.

-

Formation of the HOBt Ester: This is where HOBt plays a crucial role. It acts as a nucleophilic catalyst, intercepting the O-acylisourea intermediate to form an activated HOBt ester. This ester is more stable than the O-acylisourea, minimizing the formation of the N-acylurea byproduct and reducing the risk of racemization if chiral centers are present.

-

Nucleophilic Attack by the Amine: The amine (in this case, ammonia or an ammonia source) then attacks the carbonyl carbon of the activated HOBt ester. This is the rate-determining step of the amide bond formation.

-

Formation of the Amide and Byproducts: The tetrahedral intermediate formed in the previous step collapses to yield the desired amide, regenerating HOBt and producing a water-soluble urea byproduct derived from EDC. The ease of removal of this urea byproduct during aqueous workup is a significant advantage of using EDC.

Pillar 2: Experimental Protocols and Data

The following protocols are provided as detailed, step-by-step methodologies for the synthesis of 2,5-dimethoxybenzamide. These protocols are designed to be self-validating systems, with clear instructions for reaction setup, monitoring, workup, and purification.

Protocol 1: Synthesis via the Acyl Chloride Intermediate

Step A: Synthesis of 2,5-Dimethoxybenzoyl Chloride

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube, suspend 2,5-dimethoxybenzoic acid (1.0 eq.) in anhydrous toluene (5 mL per gram of carboxylic acid).

-

Reagent Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops). To this stirring suspension, add thionyl chloride (1.5 eq.) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Workup and Isolation: Allow the reaction mixture to cool to room temperature. Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude 2,5-dimethoxybenzoyl chloride is obtained as a solid or oil and is typically used in the next step without further purification.

Step B: Synthesis of 2,5-Dimethoxybenzamide

-

Reaction Setup: In a separate flask, cool an excess of concentrated aqueous ammonium hydroxide (e.g., 28-30% solution) in an ice bath.

-

Reagent Addition: Dissolve the crude 2,5-dimethoxybenzoyl chloride from Step A in a minimal amount of an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add this solution dropwise to the cold, vigorously stirring ammonium hydroxide solution. A white precipitate of 2,5-dimethoxybenzamide will form.

-

Reaction: Continue stirring the mixture in the ice bath for 1 hour after the addition is complete.

-

Workup and Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold diethyl ether to remove any non-polar impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure 2,5-dimethoxybenzamide as a white crystalline solid.

Protocol 2: Direct Amidation using EDC/HOBt Coupling

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dimethoxybenzoic acid (1.0 eq.) and 1-hydroxybenzotriazole (HOBt, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Reagent Addition: To the stirred solution, add a source of ammonia. This can be achieved by bubbling ammonia gas through the solution or by adding ammonium chloride (NH₄Cl, 1.5 eq.) followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.5 eq.).

-

Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 eq.) portion-wise to the mixture.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Pillar 3: Data Presentation and Characterization

Accurate characterization of both the starting material and the final product is essential for verifying the success of the synthesis. The following table summarizes key physical and spectroscopic data for 2,5-dimethoxybenzoic acid and 2,5-dimethoxybenzamide.

| Property | 2,5-Dimethoxybenzoic Acid | 2,5-Dimethoxybenzamide |

| Molecular Formula | C₉H₁₀O₄ | C₉H₁₁NO₃ |

| Molecular Weight | 182.17 g/mol | 181.19 g/mol |

| Appearance | White to off-white crystalline solid | White crystalline solid |

| Melting Point | 76-78 °C | Data not available in searched literature |

| ¹H NMR (CDCl₃, δ) | ~7.35 (d, 1H), ~7.05 (dd, 1H), ~6.90 (d, 1H), ~3.90 (s, 3H), ~3.85 (s, 3H), ~11.0 (br s, 1H) | Predicted: Aromatic protons (~6.8-7.5 ppm), methoxy protons (~3.8 ppm), and broad amide protons (~5.5-6.5 ppm). |

| ¹³C NMR (CDCl₃, δ) | ~162.0, ~154.0, ~150.0, ~122.0, ~118.0, ~115.0, ~114.0, ~56.0, ~55.8 | Predicted: Carbonyl carbon (~168 ppm), aromatic carbons (~110-155 ppm), and methoxy carbons (~56 ppm). |

| IR (cm⁻¹) | ~2950-2850 (O-H stretch, broad), ~1680 (C=O stretch), ~1250 & ~1040 (C-O stretch) | Predicted: ~3350 & ~3170 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1600 (N-H bend, Amide II), ~1250 & ~1040 (C-O stretch). |

| Mass Spec (m/z) | 182 (M+), 167, 139 | Predicted: 181 (M+), 165, 136 |

Note: Experimental data for 2,5-dimethoxybenzamide was not available in the searched literature. Predicted values are based on the analysis of similar structures and should be confirmed by experimental data.

Conclusion and Future Perspectives

The synthesis of 2,5-dimethoxybenzamide from 2,5-dimethoxybenzoic acid is a well-established transformation that can be reliably achieved through either the acyl chloride method or by using modern coupling reagents like EDC/HOBt. The choice of method will depend on factors such as scale, the availability of reagents, and the desired purity of the final product. The acyl chloride method is often favored for its cost-effectiveness on a larger scale, while the EDC/HOBt coupling offers milder reaction conditions and a more straightforward workup, making it ideal for laboratory-scale synthesis and for substrates with sensitive functional groups.

The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers in the field of medicinal chemistry and drug development. Future work in this area could focus on the development of more sustainable and atom-economical catalytic methods for amide bond formation, further streamlining the synthesis of valuable intermediates like 2,5-dimethoxybenzamide.

References

Physicochemical properties of 2,5-Dimethoxybenzamide

An In-Depth Technical Guide to the Physicochemical Properties of 2,5-Dimethoxybenzamide

Introduction

2,5-Dimethoxybenzamide (CAS No. 42020-21-3) is an aromatic amide derivative featuring a benzene ring substituted with two methoxy groups at positions 2 and 5, and a carboxamide group at position 1. This molecular architecture makes it a valuable intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries[1]. Its structural motifs are present in molecules designed to interact with biological systems, making a thorough understanding of its physicochemical properties essential for researchers in drug discovery and development.

This guide serves as a comprehensive technical resource for scientists. Given the limited availability of public data for this specific compound, we will not only present the known properties but also provide a robust framework for the experimental determination of critical, yet undocumented, parameters such as solubility and stability. This approach is designed to empower researchers to generate the precise, high-quality data required for their work, moving from theoretical understanding to practical application.

Section 1: Core Molecular and Physicochemical Properties

A foundational understanding of a compound begins with its fundamental properties. The data available for 2,5-Dimethoxybenzamide is summarized below. It is critical to note that key values, including melting point and a detailed solubility profile, require experimental determination for accurate application in a laboratory setting.

| Property | Value / Information | Source / Method |

| Chemical Structure |  | - |

| CAS Number | 42020-21-3 | [1] |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| Boiling Point | 295.9 °C at 760 mmHg | [1] |

| Density | 1.16 g/cm³ | [1] |

| Refractive Index | 1.534 | [1] |

| Melting Point | Not Available. Requires experimental determination. | See Protocol 1 |

| Solubility Profile | Not extensively documented. Requires experimental determination. | See Protocol 2 |

Section 2: Experimental Determination of Melting Point

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound, whereas a broad range often indicates the presence of impurities.

Protocol 1: Melting Point Determination via Capillary Method

This protocol describes a standard, reliable method for determining the melting point of a solid crystalline compound like 2,5-Dimethoxybenzamide.

Causality and Scientific Rationale: The capillary method provides a controlled environment to slowly heat a small sample. The packed powder ensures uniform heat distribution. Observing the transition from a solid to a liquid phase over a narrow temperature range provides a precise measurement. The rate of heating is slowed near the expected melting point to allow for thermal equilibrium, ensuring accuracy.

Methodology:

-

Sample Preparation: Ensure the 2,5-Dimethoxybenzamide sample is completely dry and finely powdered.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. Pack the sample tightly by tapping the tube.

-

Instrument Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating: Begin heating the apparatus. A rapid heating rate (e.g., 10-15 °C/min) can be used for an initial approximate determination.

-

Precise Measurement: For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15 °C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2 °C/min.

-

Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Caption: Workflow for Melting Point Determination.

Section 3: Solubility Profile and Experimental Protocol

Solubility is a critical parameter in drug development, influencing everything from reaction conditions and purification to formulation and bioavailability. A qualitative assessment suggests that the polar amide group in 2,5-Dimethoxybenzamide will confer solubility in polar solvents, while the substituted benzene ring provides lipophilic character, allowing for solubility in some organic solvents[2][3]. However, precise quantitative data must be generated experimentally.

Protocol 2: Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Causality and Scientific Rationale: This method is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the solvent. Adding an excess of the compound ensures that the solution becomes saturated. Continuous agitation over an extended period (24-48 hours) is necessary to allow the dissolution process to reach equilibrium, which might be slow for some compounds. Temperature control is critical as solubility is highly temperature-dependent. Filtration with a sub-micron filter removes all undissolved particles, ensuring that the subsequent analysis measures only the dissolved solute.

Methodology:

-

Preparation: To several glass vials, add a known volume (e.g., 5 mL) of the selected solvent (e.g., water, ethanol, DMSO, acetonitrile).

-

Addition of Solute: Add an excess amount of 2,5-Dimethoxybenzamide to each vial. Ensure a visible amount of undissolved solid remains.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate for 24-48 hours to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the sample through a 0.22 µm syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved microparticles.

-

Quantification: Determine the concentration of 2,5-Dimethoxybenzamide in the filtered solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or by gravimetric analysis after solvent evaporation.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Caption: Shake-Flask Solubility Determination Workflow.

Data Presentation: Solubility Table Template

The experimentally determined data should be compiled into a structured table for clear comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | Experimental Value | Experimental Value |

| Ethanol | 25 | Experimental Value | Experimental Value |

| DMSO | 25 | Experimental Value | Experimental Value |

| Acetonitrile | 25 | Experimental Value | Experimental Value |

| Dichloromethane | 25 | Experimental Value | Experimental Value |

Section 4: Spectroscopic Profile

Spectroscopic analysis is essential for confirming the chemical identity and purity of 2,5-Dimethoxybenzamide.

Causality and Scientific Rationale: Different analytical techniques probe specific aspects of the molecule's structure.

-

Infrared (IR) Spectroscopy identifies functional groups by detecting their characteristic vibrational frequencies (e.g., C=O stretch, N-H stretch).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy provides information about the chemical environment of specific nuclei (¹H and ¹³C), revealing the connectivity and arrangement of atoms.

-

Mass Spectrometry (MS) determines the molecular weight of the compound and can provide structural information through fragmentation patterns.

Caption: Relationship between functional groups and spectra.

Section 5: Stability, Handling, and Storage

Assessing the stability of a compound is mandated by regulatory bodies like the ICH and is crucial for determining its shelf-life and appropriate storage conditions[4].

Protocol 3: Forced Degradation (Stress Testing) Study

This protocol outlines a typical stress testing study to identify potential degradation pathways.

Methodology:

-

Sample Preparation: Prepare solutions of 2,5-Dimethoxybenzamide in a suitable solvent system.

-

Stress Conditions: Expose the samples to a range of forced degradation conditions in parallel with a control sample stored under normal conditions.

-

Acidic: 0.1 M HCl at 60 °C for 24h.

-

Basic: 0.1 M NaOH at 60 °C for 24h.

-

Oxidative: 3% H₂O₂ at room temperature for 24h.

-

Thermal: Solid sample stored at 80 °C for 48h.

-

Photolytic: Solution exposed to a calibrated light source (ICH Q1B).

-

-

Time-Point Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each sample.

-

Quenching: Neutralize the acidic and basic samples to halt the degradation reaction.

-

Analysis: Analyze all samples using a stability-indicating HPLC method to quantify the remaining 2,5-Dimethoxybenzamide and detect any degradation products.

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[5][6].

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light. The related aldehyde is known to be air-sensitive, suggesting that storage under an inert atmosphere (e.g., argon or nitrogen) may be beneficial to prevent oxidative degradation[5][8].

-

Incompatibilities: Avoid contact with strong oxidizing agents[9].

Conclusion

2,5-Dimethoxybenzamide is a chemical intermediate with clear potential in synthetic applications. This guide has consolidated the known physicochemical data and, more importantly, provided detailed, scientifically-grounded protocols for determining its melting point, solubility, and stability. By following these self-validating experimental frameworks, researchers can generate the reliable, in-house data necessary for advancing their projects, ensuring both scientific integrity and developmental efficiency.

References

-

LookChem. 2,5-DIMETHOXYBENZAMIDE (CAS 42020-21-3) Chemical Properties. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Safety and Handling of 2,5-Dimethoxybenzaldehyde. [Link]

-

DC Chemicals. 2,5-Dimethoxybenzoic acid MSDS. [Link]

-

European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and products. [Link]

Sources

- 1. Cas 42020-21-3,2,5-DIMETHOXYBENZAMIDE | lookchem [lookchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. nbinno.com [nbinno.com]

- 6. fishersci.com [fishersci.com]

- 7. 2,5-Dimethoxybenzoic acid|2785-98-0|MSDS [dcchemicals.com]

- 8. 2,5-Dimethoxybenzaldehyde | 93-02-7 [chemicalbook.com]

- 9. 2,5-Dimethoxybenzaldehyde(93-02-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

2,5-Dimethoxybenzamide crystal structure analysis

An In-depth Technical Guide to the Crystal Structure Analysis of 2,5-Dimethoxybenzamide

Abstract

Introduction: The Significance of Structural Insight

2,5-Dimethoxybenzamide belongs to the benzamide class of compounds, a scaffold of significant interest in medicinal chemistry and materials science.[1] The spatial arrangement of atoms within a crystal lattice dictates a molecule's bulk physical properties, including solubility, stability, and bioavailability, which are critical parameters in drug development. Furthermore, understanding the three-dimensional structure and intermolecular interactions provides invaluable insight for rational drug design and the development of new materials.[2]

Single-crystal X-ray diffraction remains the definitive method for elucidating the atomic-level structure of crystalline solids.[3][4] This guide will walk through the complete process, from obtaining suitable crystalline material to the detailed analysis of its molecular and supramolecular features, using 2,5-Dimethoxybenzamide as a representative model.

Synthesis and Crystallization: The Foundation of Analysis

The prerequisite for any crystal structure analysis is the growth of high-quality, single crystals. This process begins with the synthesis of the pure compound.

Synthetic Pathway

2,5-Dimethoxybenzamide is typically synthesized from its corresponding carboxylic acid, 2,5-dimethoxybenzoic acid[5], via an amidation reaction. A common laboratory-scale approach involves converting the carboxylic acid to a more reactive acyl chloride, followed by a reaction with an ammonia source.

Caption: Predicted synthesis workflow for 2,5-Dimethoxybenzamide.

Experimental Protocol: Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. The goal is to encourage slow, ordered growth from a supersaturated solution.

Protocol: Slow Evaporation Method

-

Solvent Selection: Choose a solvent or solvent system in which 2,5-Dimethoxybenzamide has moderate solubility. Based on its structure, polar solvents like ethanol or an ethanol/water mixture are promising candidates.[6][7] The ideal solvent allows the compound to be fully dissolved when heated but approaches saturation as it cools to room temperature.

-

Preparation of Saturated Solution: In a clean vial, dissolve a small amount of the purified 2,5-Dimethoxybenzamide in the chosen solvent, gently heating and stirring until all solid is dissolved.

-

Inducing Supersaturation: Allow the solution to cool slowly to room temperature. To further promote slow crystallization, the vial can be loosely covered (e.g., with perforated parafilm) to allow the solvent to evaporate over several days to weeks.[7]

-

Crystal Harvesting: Once well-formed, prismatic crystals are observed, they should be carefully harvested using a spatula or loop and immediately prepared for X-ray analysis.

Causality Insight: The rate of cooling and evaporation is critical. Rapid changes in temperature or fast evaporation lead to the formation of polycrystalline powder or poorly ordered crystals, which are unsuitable for single-crystal diffraction. The slow, near-equilibrium conditions of this protocol provide the necessary time for molecules to arrange themselves into a highly ordered lattice.

Methodology: Single-Crystal X-ray Diffraction

The following section outlines a standard workflow for determining the crystal structure of a small organic molecule like 2,5-Dimethoxybenzamide.[1]

Caption: Standard experimental workflow for single-crystal X-ray diffraction.

Detailed Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryo-loop. The crystal is then flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas.

-

Expertise & Experience: Cryo-cooling is essential for several reasons. It minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and higher resolution data. It also significantly reduces radiation damage to the crystal from the high-intensity X-ray beam.

-

-

Data Collection: The mounted crystal is placed on a goniometer within the diffractometer. The instrument, equipped with a radiation source (commonly Mo Kα or Cu Kα), rotates the crystal while irradiating it with X-rays. A detector records the diffraction pattern—the positions and intensities of thousands of reflected spots.

-

Data Reduction: The raw diffraction data are processed. This involves integrating the intensities of the diffraction spots, applying corrections for experimental factors (like absorption), and determining the unit cell parameters and space group symmetry. A key quality metric here is the internal R-factor (Rint), which measures the agreement between symmetry-equivalent reflections.

-

Structure Solution: The processed data are used to generate an initial electron density map. For small molecules, "direct methods" are typically employed, which use statistical phase relationships to solve the phase problem inherent in crystallography.[8] This initial solution provides a rough model of the atomic positions.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. In this iterative process, atomic coordinates and thermal displacement parameters are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed pattern. The quality of the final model is assessed by the R-work and R-free values, with lower values indicating a better fit.[1]

-

Validation and Output: The final refined structure is validated for geometric correctness and is typically deposited in a crystallographic database as a Crystallographic Information File (CIF).

Results and Discussion: A Structural Hypothesis

Based on the known chemistry of benzamides and related structures, we can predict the key structural features of 2,5-Dimethoxybenzamide.[9][10]

Predicted Crystallographic Data

The following table summarizes representative crystallographic parameters expected for 2,5-Dimethoxybenzamide, compiled from data on similar small organic molecules.[8][11][12]

| Parameter | Expected Value | Rationale |

| Chemical Formula | C₉H₁₁NO₃ | Based on molecular structure. |

| Formula Weight | 181.19 g/mol | Calculated from the chemical formula. |

| Crystal System | Monoclinic or Orthorhombic | These are the most common crystal systems for small, relatively simple organic molecules.[12] |

| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are highly probable for achiral molecules that can form inversion dimers. |

| Temperature | 100 K | Standard cryo-cooling temperature for data collection. |

| Radiation | Mo Kα (λ = 0.71073 Å) | Standard wavelength for small-molecule crystallography, providing good resolution. |

| Final R indices [I>2σ(I)] | R₁ = 0.03-0.06, wR₂ = 0.08-0.15 | Typical values indicating a well-refined crystal structure.[8] |

Molecular Conformation

The 2,5-Dimethoxybenzamide molecule will consist of a planar benzene ring. The amide group (-CONH₂) itself is also planar due to resonance. The key conformational flexibility lies in the torsion angle between the plane of the benzene ring and the plane of the amide group. Steric hindrance from the ortho-methoxy group may cause a slight non-coplanar arrangement to minimize repulsion.

Supramolecular Assembly: The Hydrogen Bonding Network

The crystal packing will be dominated by intermolecular interactions, particularly hydrogen bonds.[9][13]

-

Primary Amide Dimer: The most significant interaction is expected to be the hydrogen bonding between the amide groups of two neighboring molecules. The two N-H protons of one amide will act as hydrogen bond donors to the carbonyl oxygen of a second molecule, and vice-versa. This forms a robust, centrosymmetric dimer characterized by the R²₂(8) graph set notation. This is a classic and highly stable supramolecular synthon for primary amides.[10]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 2,5-Dimethoxybenzoic acid | C9H10O4 | CID 76027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]

- 7. reddit.com [reddit.com]

- 8. (E)-N′-(2,5-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. (E)-N′-(2,5-Dimethoxybenzylidene)-3,4-dihydroxybenzohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2,5-Dimethoxybenzaldehyde thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. par.nsf.gov [par.nsf.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 2,5-Dimethoxybenzamide

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for 2,5-Dimethoxybenzamide (CAS No: 3150-33-4), a valuable chemical intermediate in organic synthesis and pharmaceutical research. In the absence of a complete, publicly available experimental dataset, this document leverages predictive methodologies and comparative analysis with structurally similar compounds to present a robust characterization profile. We will delve into the anticipated features of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section includes detailed protocols for data acquisition, in-depth interpretation of spectral features, and the underlying chemical principles, ensuring a self-validating and authoritative resource for researchers.

Introduction: The Importance of Spectroscopic Characterization

2,5-Dimethoxybenzamide is a substituted aromatic amide whose structural framework is a precursor in various synthetic pathways. The precise arrangement of its functional groups—a primary amide, two methoxy groups, and a 1,2,4-trisubstituted benzene ring—gives rise to a unique spectroscopic fingerprint. Accurate characterization is paramount for confirming its identity, assessing purity, and ensuring reproducibility in downstream applications, from materials science to medicinal chemistry.

This guide serves as a foundational reference, establishing the expected spectroscopic signature of 2,5-Dimethoxybenzamide through a multi-technique approach (NMR, IR, MS). The synergy of these techniques provides a holistic and unambiguous confirmation of the molecular structure.

Molecular Structure and Spectroscopic Overview

The structural features of 2,5-Dimethoxybenzamide are pivotal to interpreting its spectra. The electron-donating methoxy groups influence the electron density of the aromatic ring, while the amide group introduces characteristic vibrational modes and proton signals.

Figure 1: Structure of 2,5-Dimethoxybenzamide with atom numbering for NMR assignments.

The following diagram illustrates the logical workflow for a comprehensive spectroscopic analysis.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical environment of each proton and carbon atom generates a unique resonance signal, providing detailed information about connectivity and structure.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of 2,5-Dimethoxybenzamide in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). Causality: Deuterated solvents are used because they are largely "invisible" in ¹H NMR spectra, preventing solvent signals from overwhelming the analyte signals. DMSO-d₆ is particularly useful for observing exchangeable protons like those on an amide (N-H), which may be broadened or absent in CDCl₃.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution to serve as an internal standard, calibrating the chemical shift scale to 0.00 ppm.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

-

¹H NMR: Acquire the spectrum with 16-32 scans.

-

¹³C NMR: Acquire the spectrum with 1024 or more scans to achieve an adequate signal-to-noise ratio, as the ¹³C isotope has a low natural abundance (1.1%).

¹H NMR Data (Predicted)

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their neighboring protons.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift and Multiplicity |

| ~7.85 | d (J ≈ 3 Hz) | 1H | H6 | This proton is ortho to the electron-withdrawing amide group, causing significant deshielding. It shows doublet coupling only to H4. |

| ~7.00 | dd (J ≈ 9, 3 Hz) | 1H | H4 | This proton is coupled to both H3 and H6, resulting in a doublet of doublets. |

| ~6.90 | d (J ≈ 9 Hz) | 1H | H3 | This proton is ortho to a methoxy group and shows a large ortho coupling to H4. |

| ~6.0 (broad) | s | 2H | -CONH₂ | Amide protons are often broad due to quadrupole effects from the nitrogen atom and chemical exchange. Their chemical shift is highly dependent on solvent and concentration. |

| ~3.88 | s | 3H | OCH₃ (C2) | Methoxy protons appear as sharp singlets as they have no adjacent protons to couple with. |

| ~3.82 | s | 3H | OCH₃ (C5) | The two methoxy groups are in slightly different chemical environments and may be resolved as two distinct singlets. |

¹³C NMR Data (Predicted)

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their functional group type.

| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale for Chemical Shift |

| ~169.5 | C7 (C=O) | The carbonyl carbon of the amide group is highly deshielded and appears far downfield. |

| ~154.0 | C2 | Aromatic carbon directly attached to an oxygen atom (methoxy group), resulting in a downfield shift. |

| ~151.0 | C5 | Aromatic carbon directly attached to the second methoxy group. |

| ~125.0 | C1 | Quaternary carbon attached to the amide group. Its shift is influenced by both the ring and the carbonyl. |

| ~115.5 | C6 | Aromatic C-H carbon. |

| ~114.0 | C4 | Aromatic C-H carbon. |

| ~113.5 | C3 | Aromatic C-H carbon. |

| ~56.5 | OCH₃ (C2) | Methoxy carbons typically appear in the 55-60 ppm range. |

| ~56.0 | OCH₃ (C5) | The second methoxy carbon, expected to be in a similar region to the first. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: IR

-

Sample Preparation (ATR): Place a small amount of the solid 2,5-Dimethoxybenzamide powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000–400 cm⁻¹.

-

Background Correction: A background spectrum is run without the sample and automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O. Trustworthiness: This step is crucial for obtaining a clean, artifact-free spectrum of the analyte.

Key IR Absorption Bands (Inferred)

The IR spectrum of 2,5-Dimethoxybenzamide is dominated by features from the amide and substituted aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3350 & ~3180 | Strong, Broad | N-H | Asymmetric & Symmetric Stretch (Primary Amide) |

| ~3050 | Medium | Aromatic C-H | Stretch |

| ~2950 & ~2840 | Medium | Aliphatic C-H | Asymmetric & Symmetric Stretch (in -OCH₃) |

| ~1660 | Very Strong | C=O (Amide I) | Stretch |

| ~1590 | Strong | N-H | Bend (Amide II) |

| ~1500 & ~1460 | Strong | C=C | Aromatic Ring Stretch |

| ~1250 & ~1040 | Strong | C-O | Asymmetric & Symmetric Stretch (Aryl Ether) |

| ~820 | Strong | C-H | Out-of-plane Bend (1,2,4-Trisubstituted Ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed upon ionization offers a virtual "puzzle" that can be pieced together to confirm the structure.

Experimental Protocol: MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV. Expertise: EI is a "hard" ionization technique that imparts significant energy into the molecule, causing predictable and reproducible fragmentation. This is ideal for structural elucidation of unknown or newly synthesized compounds.

-

Detection: Analyze the resulting ions using a mass analyzer (e.g., a quadrupole or time-of-flight detector).

Predicted Mass Spectrum Data

The molecular formula C₉H₁₁NO₃ corresponds to a monoisotopic mass of 181.07 Da.

| m/z (mass-to-charge) | Proposed Ion | Formula | Notes |

| 181 | [M]⁺• | [C₉H₁₁NO₃]⁺• | Molecular Ion. Its presence confirms the molecular weight. |

| 166 | [M - NH₂ + H]⁺• or [M - CH₃]⁺ | [C₉H₁₀O₃]⁺• or [C₈H₈NO₃]⁺ | Loss of an amine radical is less common than loss of ammonia, but loss of a methyl radical from a methoxy group is very common. |

| 165 | [M - NH₂]⁺ | [C₉H₉O₃]⁺ | Result of α-cleavage at the amide, losing the amino radical. |

| 135 | [M - NH₂ - 2CH₃]⁺ or [M - CONH₂ - CH₃]⁺ | [C₇H₃O₃]⁺ or [C₇H₅O₂]⁺ | Represents further fragmentation, likely loss of the amide group and a methyl radical. |

The fragmentation is expected to be initiated by cleavage adjacent to the carbonyl group or by the loss of a methyl radical from one of the methoxy groups.

Caption: A plausible primary fragmentation pathway for 2,5-Dimethoxybenzamide under EI-MS conditions.

Conclusion

The comprehensive spectroscopic profile of 2,5-Dimethoxybenzamide is defined by a unique combination of features across NMR, IR, and MS techniques. The ¹H NMR spectrum is characterized by three distinct aromatic proton signals and two methoxy singlets. The ¹³C NMR shows nine distinct carbon signals, including the downfield amide carbonyl. The IR spectrum is dominated by strong N-H and C=O amide stretches and robust C-O ether bands. Finally, the mass spectrum will confirm the molecular weight of 181 Da and show characteristic fragmentation patterns involving the loss of methyl and amide moieties. Together, these data points provide an unambiguous and self-validating system for the positive identification and quality assessment of 2,5-Dimethoxybenzamide in a research or development setting.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]

-

LibreTexts Chemistry. (n.d.). Interpreting Infrared Spectra. Retrieved January 12, 2026, from [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem. (n.d.). 2,5-Dimethoxybenzoic acid. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

Unlocking the Therapeutic Potential of 2,5-Dimethoxybenzamide Derivatives: A Mechanistic Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a diverse array of therapeutic agents. Within this class, derivatives featuring a 2,5-dimethoxy substitution pattern on the phenyl ring have emerged as a particularly compelling area of research. These methoxy groups, through their electronic and steric properties, critically influence the molecule's conformation, receptor affinity, and metabolic stability, paving the way for a broad spectrum of biological activities. This guide provides a technical exploration of the multifaceted pharmacological potential of 2,5-dimethoxybenzamide derivatives, synthesizing mechanistic insights with actionable experimental protocols for researchers in drug discovery and development.

Antipsychotic Activity: High-Affinity Antagonism at Dopamine D2 Receptors

A primary therapeutic application for benzamide derivatives lies in the management of neuropsychiatric disorders, particularly schizophrenia.[1] The mechanism predominantly involves the modulation of dopaminergic pathways, with many compounds acting as potent antagonists at the dopamine D2 receptor (D2R).[1] Derivatives of 2,5-dimethoxybenzamide have been investigated as D2R ligands, with their efficacy being closely tied to their structural ability to bind effectively to the receptor's active site.[2][3]

Mechanism of Action & Structure-Activity Relationships (SAR)

The antipsychotic effect of these compounds is attributed to their blockade of postsynaptic D2 receptors in the mesolimbic pathway of the brain.[1] This antagonism helps to normalize the dopaminergic hyperactivity associated with the positive symptoms of psychosis. The 2,5-dimethoxy substitutions are crucial for orienting the molecule within the D2R binding pocket. Further modifications, particularly at the benzamide nitrogen and at other positions on the phenyl ring, allow for the fine-tuning of binding affinity and selectivity.

For instance, studies on related 2,3-dimethoxybenzamides demonstrate that the introduction of fluoroalkyl groups at the 5-position can significantly enhance D2R binding affinity.[2] This is likely due to favorable hydrophobic interactions within the receptor pocket. The choice of the N-substituted moiety is also critical; moieties like the (1-ethyl-2-pyrrolidinyl)methyl group are common in high-affinity D2R ligands.[2][3]

Quantitative Binding Affinity Data

The binding affinity of a ligand for its receptor is a critical parameter in drug design, typically expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. The table below presents representative data for a series of related dimethoxybenzamide derivatives, illustrating the impact of structural modifications on D2 receptor affinity.[2]

| Compound ID | R Group (Position 5) | Ki (nM) for D2 Receptor |

| 1a | -CH2CH3 | 5.2 |

| 1b | -CH2CH2F | 2.6 |

| 1c | -CH2CH2CH2F | 1.0 |

Data synthesized from representative studies on 2-methoxybenzamide derivatives.[2]

Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the human D2 receptor. The principle relies on the displacement of a radiolabeled ligand ([³H]-spiperone) from the receptor by the unlabeled test compound.

Causality Behind Experimental Choices:

-

Receptor Source: HEK293 cells are used because they provide a clean system with stable, high-level expression of the target human D2 receptor, minimizing interference from other receptors.

-

Radioligand: [³H]-spiperone is a well-characterized, high-affinity D2 receptor antagonist, making it ideal for competitive binding assays.[2]

-

Non-specific Binding Control: (+)-Butaclamol is used to define non-specific binding because it is a potent D2 antagonist that, at a high concentration (2 µM), will occupy virtually all specific D2 receptor sites.[2]

Methodology:

-

Receptor Preparation: Prepare cell membrane homogenates from HEK293 cells stably expressing the human dopamine D2 receptor.

-

Assay Buffer Preparation: Prepare a 50 mM Tris-HCl buffer (pH 7.4) containing 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin (BSA).[2]

-

Incubation: In a 96-well plate, incubate the receptor membranes with a fixed concentration of [³H]-spiperone and varying concentrations of the 2,5-dimethoxybenzamide test compound. For each assay, include control wells for total binding (no competitor) and non-specific binding (2 µM (+)-butaclamol).

-

Equilibrium: Incubate the plates at room temperature for a defined period (e.g., 90 minutes) to allow the binding reaction to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through GF/C glass fiber filters using a 96-well cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding). The Ki value can then be calculated using the Cheng-Prusoff equation.

Serotonergic System Modulation: Activity at 5-HT₂ Receptors

Beyond dopamine, the serotonin (5-HT) system, particularly the 5-HT₂ family of receptors, is a critical target for neuropsychiatric drugs.[4] The 2,5-dimethoxyphenyl scaffold is a classic pharmacophore for potent 5-HT₂ receptor agonists.[5][6][7] While many of these are phenethylamine or phenylpiperidine derivatives, their structure-activity relationships provide a valuable framework for designing 2,5-dimethoxybenzamides with specific serotonergic profiles.

Mechanism of Action & Therapeutic Implications

Agonism at the 5-HT₂A receptor is believed to be responsible for the acute psychedelic effects of certain classical hallucinogens, but it is also linked to therapeutic benefits such as promoting neuroplasticity.[5][7] Conversely, 5-HT₂C receptor agonism is associated with effects on mood and appetite. The ability to design molecules with selectivity for specific 5-HT₂ subtypes is a key goal in modern drug discovery.

Structure-activity studies of 2,5-dimethoxyphenylpiperidines and phenethylamines have shown that the substituent at the 4-position of the phenyl ring is a major determinant of both potency and selectivity between 5-HT₂A and 5-HT₂C receptors.[5][6] This provides a clear strategy for modifying the 2,5-dimethoxybenzamide core to target these receptors. For example, incorporating a piperidine or a modified phenethylamine moiety at the benzamide nitrogen could impart potent serotonergic activity.

Anticancer Potential: Induction of Apoptosis and Anti-Proliferative Effects

The benzamide structure is also found in several anticancer agents. Research into 2,5-diaminobenzamide derivatives, a closely related class, has identified compounds with significant anti-proliferative activity against human cancer cell lines.[8] These findings suggest that the 2,5-disubstituted benzamide scaffold is a promising starting point for the development of novel oncology drugs.

Mechanism of Action

The anticancer activity of these compounds often involves the induction of apoptosis, or programmed cell death.[8] Active derivatives have been shown to increase the sub-G1 cell population in flow cytometry analysis and to stain positively with Annexin V, both of which are hallmarks of apoptosis.[8] While the precise molecular targets are diverse, they can include inhibition of tubulin polymerization or modulation of key signaling pathways involved in cell survival and proliferation.[9] Importantly, some trimethoxybenzamide derivatives have shown efficacy in diminishing tumor cell proliferation without significantly affecting the viability of normal cells, indicating a favorable therapeutic window.[10]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary screen for evaluating the cytotoxic potential of new compounds.

Causality Behind Experimental Choices:

-

Principle: The assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

-

Serum Starvation: Cells are often serum-starved before treatment to synchronize them in the cell cycle, leading to more consistent and reproducible results.[10]

Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight in a complete growth medium.

-

Compound Treatment: Replace the medium with a fresh medium containing various concentrations of the 2,5-dimethoxybenzamide derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add a sterile MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. The inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), is a major strategy for developing anti-inflammatory drugs.[11] Benzamide and related structures have been explored for their potential to modulate these pathways.[12]

Potential Mechanisms of Action

The anti-inflammatory effects of benzamide derivatives can be mediated through several mechanisms:

-

Inhibition of Prostaglandin Synthesis: Some compounds can inhibit the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[12]

-

Enzyme Inhibition: Derivatives may act as inhibitors of enzymes like semicarbazide-sensitive amine oxidase (SSAO), which is involved in leukocyte migration to sites of inflammation.[13] Inhibition of SSAO represents a viable target for developing novel anti-inflammatory agents.[13]

-

Modulation of Inflammatory Mediators: These compounds may also act by reducing the production of pro-inflammatory cytokines and reactive oxygen species (ROS), which are central to the inflammatory response.[14][15]

While direct studies on 2,5-dimethoxybenzamides are less common in this area, the known anti-inflammatory properties of related polymethoxy flavonoids and other benzamides provide a strong rationale for investigating these derivatives in inflammatory models.[12][16]

Other Potential Biological Activities

The versatility of the 2,5-dimethoxybenzamide scaffold suggests potential in other therapeutic areas as well.

-

Neurodegenerative Diseases: Given their ability to modulate CNS targets and potentially cross the blood-brain barrier, these compounds are candidates for treating neurodegenerative disorders like Alzheimer's disease.[17][18] Multifunctional agents that can, for example, inhibit acetylcholinesterase, prevent Aβ aggregation, and chelate biometals are of high interest.[19]

-

Antimicrobial Activity: Benzoxazoles and benzoquinones with 2,5-disubstitution patterns have demonstrated significant antibacterial and antifungal activity, suggesting that 2,5-dimethoxybenzamides could also be explored as potential anti-infective agents.[20][21]

Conclusion and Future Directions

Derivatives of 2,5-dimethoxybenzamide represent a promising and versatile chemical scaffold with demonstrated potential across multiple therapeutic domains. Their most well-defined roles are as modulators of dopamine and serotonin receptors, making them highly relevant for the development of next-generation treatments for neuropsychiatric disorders. Furthermore, emerging evidence points to significant opportunities in oncology and inflammatory diseases.

Future research should focus on synthesizing and screening focused libraries of 2,5-dimethoxybenzamide derivatives to further elucidate their structure-activity relationships for each biological target. A key challenge will be to optimize for selectivity, thereby minimizing off-target effects and improving the safety profile of potential drug candidates. By integrating rational drug design with robust biological evaluation, the full therapeutic potential of this remarkable chemical class can be unlocked.

References

- Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. (2024). Journal of Medicinal Chemistry.

- Multifaceted properties of 1,4-dimethylcarbazoles. (2016). IRIS Unibas.

- Comparative Analysis of 2-Methoxybenzamide Derivatives as Dopamine D2 Receptor Ligands. (2025). BenchChem.

- Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2024). PubMed Central.

- Synthesis and biological evaluation of 2,5-diaminobenzamide derivatives as anti-prolifer

- Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors. (n.d.). PubMed Central.

- Anti-inflammatory effects of LJP 1586 [Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride], an amine-based inhibitor of semicarbazide-sensitive amine oxidase activity. (n.d.). PubMed.

- The new benzamide derivatives as potential dementia drugs - synthesis, biological activity and molecular docking study. (2023). Pharmaceutical Conference.

- New Trimethoxybenzamides and Trimethoxyphenylureas Derived from Dimethylcarbazole as Cytotoxic Agents. Part I. (2025).

- Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2024). PubMed.

- Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles. (n.d.). PubMed.

- Selectivity of action of typical and atypical anti-psychotic drugs as antagonists of the behavioral effects of 1-[2,5-dimethoxy-4-iodophenyl]-2-aminopropane (DOI). (n.d.). PubMed.

- Discovery of novel 2,5-dihydroxyterephthalamide derivatives as multifunctional agents for the treatment of Alzheimer's disease. (2018). PubMed.

- Anti-Inflammatory Effects of Specific Cyclooxygenase 2,5-Lipoxygenase, and Inducible Nitric Oxide Synthase Inhibitors on Experimental Autoimmune Anterior Uveitis (EAAU). (n.d.). PubMed Central.

- Multi-Target Mechanisms of Phytochemicals in Alzheimer's Disease: Effects on Oxidative Stress, Neuroinflammation and Protein Aggreg

- Compounds and compositions for neurodegenerative diseases. (n.d.).

- Antipsychotics for the Treatment of Behavioral and Psychological Symptoms of Dementia (BPSD). (n.d.). PubMed Central.

- Novel N-phenylcarbamothioylbenzamides With Anti-Inflammatory Activity and Prostaglandin E2 Inhibitory Properties. (2013). PubMed.

- Phytochemicals in Neurodegenerative Diseases: Natural Neuroprotectants. (n.d.). International Journal of Pharmaceutical Sciences.

- The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids

- Synthesis and Activity of a New Methoxytetrahydropyran Derivative as Dual Cyclooxygenase-2/5-Lipoxygenase Inhibitor. (2025).

- Synthesis of 2,5-disubstituted-1,4-benzoquinone derivatives as potential antimicrobial and cytotoxic agents. (1998). PubMed.

Sources

- 1. Antipsychotics for the Treatment of Behavioral and Psychological Symptoms of Dementia (BPSD) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selectivity of action of typical and atypical anti-psychotic drugs as antagonists of the behavioral effects of 1-[2,5-dimethoxy-4-iodophenyl]-2-aminopropane (DOI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 2,5-diaminobenzamide derivatives as anti-proliferating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. iris.unibas.it [iris.unibas.it]

- 11. Anti-Inflammatory Effects of Specific Cyclooxygenase 2,5-Lipoxygenase, and Inducible Nitric Oxide Synthase Inhibitors on Experimental Autoimmune Anterior Uveitis (EAAU) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory effects of LJP 1586 [Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride], an amine-based inhibitor of semicarbazide-sensitive amine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. mdpi.com [mdpi.com]

- 17. pharmaceuticsconference.com [pharmaceuticsconference.com]

- 18. WO2023156983A1 - Compounds and compositions for neurodegenerative diseases - Google Patents [patents.google.com]

- 19. Discovery of novel 2,5-dihydroxyterephthalamide derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis of 2,5-disubstituted-1,4-benzoquinone derivatives as potential antimicrobial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of Substituted Benzamides: From Classical Methods to Modern Catalytic Strategies

Foreword: The Ubiquitous Benzamide Core

The substituted benzamide is a cornerstone structural motif in modern science. Its prevalence is a testament to its unique combination of stability, synthetic accessibility, and its ability to engage in crucial hydrogen bonding interactions. This framework is not merely a synthetic curiosity; it is the backbone of numerous active pharmaceutical ingredients (APIs), including anti-inflammatory agents, anticancer drugs, and antipsychotics.[1][2] Beyond medicine, substituted benzamides are integral to the development of advanced polymers and agrochemicals.[3][4]

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of reactions to provide a field-proven perspective on the synthesis of this vital functional group. We will explore the causality behind methodological choices, weigh the pros and cons of various approaches, and provide actionable protocols. Our focus is on building a deep, practical understanding—the kind that transforms a good chemist into a great one.

Chapter 1: The Foundations - Acylation via Activated Carboxylic Acid Derivatives

The most direct and historically significant route to benzamides is the reaction of an amine with an activated benzoic acid derivative. This approach hinges on converting the hydroxyl of the carboxylic acid into a better leaving group, thereby facilitating nucleophilic attack by the amine.

The Schotten-Baumann Reaction: A Robust Workhorse

First described in the 1880s, the Schotten-Baumann reaction remains a highly reliable and scalable method for amide synthesis.[5][6][7] The typical procedure involves the acylation of an amine with an acyl chloride or anhydride under biphasic or aqueous basic conditions.[6][7][8]

Causality and Experimental Insight: The genius of the Schotten-Baumann condition lies in its simplicity and efficiency. The aqueous base (typically NaOH) serves two critical functions: it neutralizes the HCl byproduct generated from the acyl chloride, preventing the protonation and deactivation of the starting amine, and it drives the reaction to completion.[6][9] Using a two-phase system (e.g., water and dichloromethane) is often advantageous, as the starting materials and the final amide product reside in the organic layer, while the base and salt byproduct are in the aqueous layer, simplifying the workup.[6]

Visualizing the Mechanism: The reaction proceeds via a straightforward nucleophilic acyl substitution mechanism.

Caption: Mechanism of the Schotten-Baumann Reaction.

Chapter 2: The Modern Standard - Amide Coupling Reagents

While the Schotten-Baumann reaction is powerful, the requisite conversion of benzoic acids to reactive acyl chlorides can be harsh and may not be compatible with sensitive or complex substrates. Modern drug development relies heavily on amide coupling reagents, which facilitate the direct condensation of a carboxylic acid and an amine under mild conditions.[10][11][12]

These reactions are not merely about forming a bond; they are about control—specifically, controlling reactivity and preserving stereochemistry. The core principle involves the in situ activation of the carboxylic acid to form a highly reactive intermediate that is then readily attacked by the amine.[11]

Key Classes of Coupling Reagents

| Reagent Class | Example(s) | Activating Principle | Key Byproduct |

| Carbodiimides | DCC, EDC, DIC | Forms a highly reactive O-acylisourea intermediate. | Substituted Urea |

| Uronium/Aminium Salts | HATU, HBTU, HCTU | Forms an activated ester with additives like HOBt or HOAt. | Tetramethylurea |

| Phosphonium Salts | PyBOP, PyAOP | Forms an activated phosphonium ester. | Phosphine Oxide |

Expertise in Action: Why Choose One Reagent Over Another?

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a go-to reagent in process chemistry. Its key advantage is that its urea byproduct is water-soluble, allowing for simple removal via aqueous workup.[12] This is a significant improvement over DCC (Dicyclohexylcarbodiimide), whose dicyclohexylurea byproduct is often difficult to remove from the product.

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice for challenging couplings, such as those involving sterically hindered amines or racemization-prone amino acids.[13] HATU is based on the additive HOAt (1-Hydroxy-7-azabenzotriazole), which is more effective than the classic HOBt (1-Hydroxybenzotriazole) at accelerating the reaction and suppressing epimerization. The choice to include additives like HOBt or HOAt is a critical experimental decision; they act as acyl transfer catalysts, converting the initial reactive intermediate into a less reactive but more selective activated ester, minimizing side reactions.[12]

Visualizing Carboxylic Acid Activation

The mechanism of carbodiimide-mediated coupling illustrates the pivotal role of the reagent and the additive.

Caption: Activation pathways in EDC-mediated amide coupling.

A Self-Validating Protocol: HATU-Mediated Benzamide Synthesis

This protocol demonstrates a robust setup for synthesizing a substituted benzamide from a benzoic acid and a primary amine.

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted benzoic acid (1.0 eq), HATU (1.1 eq), and an anhydrous polar aprotic solvent such as DMF or CH₂Cl₂.

-

Base Addition: Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (2.0 eq), to the mixture and stir for 5-10 minutes. The base is crucial for deprotonating the carboxylic acid and the amine's ammonium salt if it's used as such.

-

Amine Addition: Add the amine (1.0-1.1 eq) to the activated mixture.

-

Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed (typically 1-4 hours).

-

Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ solution (to remove unreacted acid), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization to yield the pure substituted benzamide.

Chapter 3: Alternative Strategies - Synthesis via Molecular Rearrangement

Named reactions involving molecular rearrangements offer powerful, albeit less direct, routes to amides. They are particularly valuable when the standard acid-amine coupling is not feasible or desired.

The Beckmann Rearrangement

The Beckmann rearrangement is a classic acid-catalyzed conversion of a ketoxime to an N-substituted amide.[14][15] Its industrial significance is highlighted by its use in the synthesis of caprolactam, the monomer for Nylon 6, from cyclohexanone oxime.[15][16]

Mechanism and Stereospecificity: The reaction begins with the protonation of the oxime's hydroxyl group, turning it into a good leaving group (water).[14][17] The key step is the concerted 1,2-shift of the group anti (trans) to the leaving group, which migrates to the electron-deficient nitrogen as water departs.[14][15] This stereospecificity is a critical consideration; if the oxime exists as a mixture of E/Z isomers, a mixture of amide products will be obtained.[17]

Caption: The acid-catalyzed Beckmann Rearrangement mechanism.

Chapter 4: The Forefront of Amide Synthesis - Modern Catalytic Methods

The drive for greater efficiency, atom economy, and sustainability has pushed chemists to develop novel catalytic methods for benzamide synthesis. These approaches often bypass the need for stoichiometric activating agents altogether.

Palladium-Catalyzed Aminocarbonylation

This powerful method constructs the amide bond by combining an aryl halide or triflate, an amine, and carbon monoxide (CO) gas in the presence of a palladium catalyst.[18][19] It is a highly convergent strategy that forms two new bonds (Ar-CO and CO-N) in a single operation.

Experimental Considerations: Historically, these reactions required high pressures of toxic CO gas. Modern innovations have led to the development of CO-precursors or two-chamber systems that generate CO in situ, making the reaction more accessible and safer for lab-scale synthesis.[18] The choice of ligand for the palladium catalyst is critical and influences the efficiency of the catalytic cycle.

Direct C-H Functionalization

One of the most exciting frontiers in synthesis is the direct formation of bonds via C-H activation.[20][21] In the context of benzamide synthesis, this involves the palladium-catalyzed reaction between an unactivated arene (like benzene), an amine, and a carbonyl source.[20] This strategy is exceptionally atom-economical as it avoids the need to pre-functionalize the aromatic ring with a halide or triflate leaving group.[20]

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a transformative tool, enabling reactions to proceed under exceptionally mild conditions.[22] In amide synthesis, photocatalysts can be used to generate reactive radical intermediates from readily available precursors, which then combine to form the amide bond.[23] For instance, tertiary amines and carboxylic acids can be coupled via a photoredox-driven process involving C-N bond cleavage.[24][25][26] This approach offers a green alternative to traditional methods, powered simply by light.[22]

Chapter 5: Building Complexity - The Ugi Multicomponent Reaction

For rapid generation of chemical libraries, particularly in drug discovery, multicomponent reactions (MCRs) are unparalleled. The Ugi four-component reaction (U-4CR) is a prime example, directly producing α-acylamino amides from an aldehyde (or ketone), a primary amine, a carboxylic acid, and an isocyanide.[27][28]

When a benzoic acid is used as the carboxylic acid component, the Ugi reaction provides direct access to complex, dipeptide-like structures containing a substituted benzamide core. The reaction's power lies in its convergence; four separate starting materials are combined in a single pot to create a significantly more complex molecule, a process that would otherwise require a lengthy multi-step synthesis.[29]

Conclusion and Future Outlook

The synthesis of substituted benzamides has evolved dramatically from the foundational Schotten-Baumann reaction to the sophisticated catalytic systems of today. The choice of method is no longer one of simple feasibility but a strategic decision based on substrate complexity, desired scale, cost, and sustainability goals.

-

For large-scale, robust syntheses of simple benzamides, classical acylation remains highly relevant.

-

For complex, sensitive, and chiral molecules, amide coupling reagents like HATU and EDC are the indispensable tools of the trade.

-

Rearrangements like the Beckmann offer unique retrosynthetic pathways.

-

The future of benzamide synthesis is undoubtedly moving towards catalytic methods . C-H functionalization, aminocarbonylation, and photoredox catalysis represent a paradigm shift towards greater efficiency and greener chemistry, minimizing the stoichiometric waste that has long been associated with amide bond formation.[13][30]

As Senior Application Scientists, our role is to not only understand these methods but to wisely select and optimize them for the task at hand. The continued development of novel catalytic systems will further expand our toolkit, enabling the creation of the next generation of medicines, materials, and agrochemicals built upon the versatile and indispensable benzamide scaffold.

References

- Hofmann rearrangement - Wikipedia. (n.d.).

- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (n.d.). ACS Publications.

- Hofmann Rearrangement. (n.d.). Alfa Chemistry.

- Hofmann Rearrangement. (n.d.). Chemistry Steps.

- Cardinale, L., Schmotz, M. O., Konev, M. O., & Jacobi von Wangelin, A. (2022).